3-(pyridin-4-yl)cyclobutan-1-one
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Overview
Description
3-(pyridin-4-yl)cyclobutan-1-one is an organic compound that features a cyclobutanone ring substituted with a pyridine ring at the 4-position
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit the proliferation of endothelial and cancer cells .
Mode of Action
It’s suggested that similar compounds may act as glycolysis inhibitors, suppressing the proliferation of active endothelial and cancer cells . These cells predominantly acquire energy via glycolysis, in contrast to most other somatic cells that prefer oxidative phosphorylation .
Biochemical Pathways
Similar compounds have been shown to inhibit glycolysis, a key biological pathway for energy acquisition in active endothelial and cancer cells .
Result of Action
Similar compounds have been shown to suppress the proliferation of endothelial and cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-4-yl)cyclobutan-1-one can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-4-yl)cyclobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol ring.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Pyridine N-oxides and other oxidized derivatives.
Reduction: Cyclobutanol derivatives.
Substitution: Various substituted pyridine and cyclobutanone derivatives.
Scientific Research Applications
3-(pyridin-4-yl)cyclobutan-1-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-(pyridin-3-yl)cyclobutan-1-one
- 3-(pyridin-2-yl)cyclobutan-1-one
- 3-(pyridin-4-yl)phenylcyclobutan-1-one
Uniqueness
3-(pyridin-4-yl)cyclobutan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
1211588-37-2 |
---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.2 |
Purity |
95 |
Origin of Product |
United States |
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